molecular formula C10H11N3O3 B2936436 Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2085689-78-5

Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B2936436
CAS RN: 2085689-78-5
M. Wt: 221.216
InChI Key: VFDYQEXYFFVOPT-UHFFFAOYSA-N
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Description

“Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It is part of the imidazo[1,2-a]pyrazine family, which is a well-known privileged fused heterocyclic motif containing the five-membered imidazole and six-membered pyrazine rings with a bridgehead nitrogen atom .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazine derivatives has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A novel synthetic approach to imidazo[1,2-a]pyrazin–1,2,3-triazole derivatives, developed in recent work, is based on the click chemistry approach .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” includes a pyrrole ring and a pyrazine ring, which are common in nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Organic Synthesis via Biginelli Reaction

Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate: is synthesized using the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a β-keto ester, and urea . This method allows for the rapid and efficient synthesis of highly functionalized heterocycles, which are crucial in the development of various pharmaceutical agents.

Anticancer Drug Development

The compound’s structure is related to dihydropyrimidinones (DHPMs), which have been widely investigated for their pharmacological effects, particularly in anticancer drug development . DHPMs like Monastrol have been identified as kinesin-5 inhibitors, which are involved in the separation of genetic material during mitosis. Inhibiting this enzyme leads to cell cycle arrest and potentially cellular apoptosis, making it a target for cancer therapies.

Biological Activity of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives, which include the core structure of Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate , exhibit a wide range of biological activities. They have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . These activities make the compound a valuable scaffold for the development of new bioactive molecules.

Role in Oxidative DNA Damage Research

The compound is structurally similar to 8-oxo-7,8-dihydro-2’-deoxyguanosine (OG), which is associated with oxidative DNA damage. OG is known to cause genome instability and is linked to cancer, neurological diseases, and aging. Research into compounds like Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate can help understand the mechanisms of DNA damage and repair .

Aryl Halide Chemistry Informer Library

This compound is part of the Aryl Halide Chemistry Informer Library, which contains drug-like molecules used in complex synthesis. By screening new reactions against this library, chemists can evaluate and advance synthetic methods, facilitating deeper method development for performance or utility .

Neurodegenerative Disease Research

Imidazoquinoxalines, which are structurally related to the compound , have shown potential in the treatment of neurodegenerative diseases such as Parkinson’s disease. Their ability to act as antagonists of adenosine and benzodiazepine receptors and inhibitors of various kinases makes them attractive candidates for drug discovery .

Future Directions

The future directions for “Ethyl 6-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylate” and its derivatives could involve further exploration of their diverse biological activities and the development of more potent and broad-spectrum agents . Despite the scaffold’s importance, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

ethyl 6-methyl-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(15)7-5-13-4-6(2)11-9(14)8(13)12-7/h4-5H,3H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDYQEXYFFVOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(NC(=O)C2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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